Gold cation (1+)
Description
Historical Trajectories in Gold(I) Chemistry: From Early Observations to Modern Research Paradigms
Gold has been known since antiquity, with the earliest artifacts dating back to the third millennium BC. wiley-vch.de Early civilizations primarily used gold in its elemental form for jewelry, currency, and decoration, prizing it for its luster and resistance to corrosion. wiley-vch.demevisto.com The alchemists of the Middle Ages were captivated by gold, though their focus was on the transmutation of base metals into gold rather than understanding its intrinsic chemical properties. libretexts.orgnumberanalytics.com Despite their flawed premise, alchemists developed crucial laboratory techniques like distillation and crystallization and discovered strong acids that could dissolve other metals, though gold remained famously resistant, dissolving only in aqua regia. libretexts.orgwikipedia.org
The transition to modern gold chemistry began with the synthesis of specific gold compounds. In the 17th century, the "Purple of Cassius," a colloidal gold pigment, was prepared, marking an early foray into gold-based materials. webelements.com However, it was the 19th and 20th centuries that saw significant progress. In the 1890s, Robert Koch discovered the bacteriostatic properties of potassium gold cyanide, K[Au(CN)₂], introducing gold compounds to modern medicine. mdpi.com This was followed by Jacques Forestier's use of injectable gold compounds for treating rheumatoid arthritis in the 20th century. mdpi.comnih.gov
The latter half of the 20th century marked a paradigm shift. The synthesis of stable organogold compounds, particularly phosphine-ligated gold(I) complexes, opened new avenues for research. awuahlab.com A groundbreaking report in 1998 on the hydration of alkynes catalyzed by Au(I) complexes under homogeneous conditions ignited the field of gold catalysis, which has since become a major area of chemical research. nih.govrsc.org
Evolution of Conceptual Understanding of Gold(I) Reactivity and Bonding
The unique reactivity of the gold(I) cation, which has a closed-shell [Xe]4f¹⁴5d¹⁰ electron configuration, defied simple valence theories for many years. rsc.org The development of a deeper understanding required the integration of advanced theoretical concepts, most notably relativistic effects and aurophilicity.
Relativistic Effects: The properties of gold are significantly influenced by Einstein's theory of relativity. For a heavy element like gold, the inner electrons travel at speeds approaching the speed of light, leading to a relativistic increase in their mass. This causes a contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d orbitals. researchgate.netucr.edu These effects have profound consequences for gold's chemistry:
Color: The relativistic stabilization of the 6s orbital and destabilization of the 5d orbitals narrows the energy gap between them. This allows gold to absorb blue and violet light, resulting in its characteristic yellow color. Without these effects, gold would appear silvery, similar to its lighter congener, silver. wiley-vch.deucr.edu
Bonding: Relativistic effects strengthen the covalent bonds gold forms with other elements and are crucial for the stability of many gold(I) compounds, such as AuCO. researchgate.netaip.orgaip.org They also explain gold's high electron affinity and the stability of the Au⁻ anion in auride compounds. wiley-vch.de
Aurophilicity: A key feature of gold(I) chemistry is the "aurophilic interaction," a weak, attractive force between two or more gold(I) centers. wikipedia.orgnih.gov This interaction, with a bond length of approximately 3.0 Å and a strength of 7–12 kcal/mol, is comparable to a hydrogen bond. wikipedia.org It arises from strong relativistic, dispersion, and correlation effects and is not predicted by classical valence theory. nih.gov Crystallographic analysis of numerous gold(I) complexes provides the primary evidence for this phenomenon, showing Au-Au distances shorter than the sum of their van der Waals radii (3.32 Å). wikipedia.orgchinesechemsoc.org This attraction influences the formation of dimers, clusters, and polymers, significantly impacting the structural and photophysical properties of gold(I) compounds. rsc.orgwikipedia.org
Modern Bonding Models: The traditional view of Au(I) as a "soft proton" that primarily acts as a Lewis acid has been refined. nih.gov Recent studies, including the synthesis of a gold(I)-cyclobutadiene complex, highlight the critical role of Pauli repulsion in conjunction with charge transfer. nih.govnih.gov This revised model suggests that the bonding in Au(I)-π complexes is a delicate balance between stabilizing orbital interactions (charge transfer) and destabilizing Pauli repulsion between filled orbitals. nih.govosti.gov
| Interaction Type | Typical Bond Length (Å) | Approximate Bond Energy (kcal/mol) | Governing Forces |
|---|---|---|---|
| Aurophilic Interaction | 2.7 - 3.3 | 7 - 12 | Dispersion, Relativistic Effects |
| Covalent Au-Au Bond | ~2.5 - 2.7 | ~50 | Orbital Overlap |
Significance of Gold(I) in Contemporary Chemical Research
The unique bonding characteristics of the gold(I) cation have positioned it as a pivotal component in several cutting-edge areas of research.
Homogeneous Catalysis: Cationic gold(I) complexes, typically featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are powerful and selective catalysts. rsc.orgnih.gov Their primary role is the electrophilic activation of carbon-carbon multiple bonds (alkynes and allenes) towards nucleophilic attack. nih.govrsc.org This has enabled the development of numerous synthetic transformations under mild conditions, becoming a staple in modern organic synthesis. nih.gov While highly active, the tendency of catalytic intermediates to aggregate via aurophilic interactions can sometimes hinder catalysis by forming less active species. nih.gov
Medicinal Chemistry: Gold(I) compounds have a long history in medicine, starting with their use against rheumatoid arthritis. nih.govrsc.org The drug Auranofin, a phosphine gold(I) thiolate, is a well-known example. nih.govacs.org Research has now expanded to explore gold(I) complexes as anticancer agents. acs.orgtandfonline.com These compounds often target thiol- and selenol-containing proteins, such as thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells. rsc.orgrsc.org New gold(I) complexes with N-heterocyclic carbene and triazolylidene ligands are being developed that show high stability and potent anticancer activity, in some cases overcoming resistance to existing drugs like cisplatin. acs.orgnih.gov
| Field | Application | Example Compound Type | Mechanism/Key Feature |
|---|---|---|---|
| Catalysis | Alkyne & Allene Activation | [LAu]⁺ (L = Phosphine, NHC) | Electrophilic activation of C-C multiple bonds. |
| Medicinal Chemistry | Anticancer Agents | Gold(I)-NHC Complexes | Inhibition of enzymes like Thioredoxin Reductase. |
| Medicinal Chemistry | Anti-arthritic Drugs | Auranofin | Interaction with thiol-containing proteins. |
| Materials Science | Luminescent Materials | [Au(phosphine)]n clusters | Luminescence from excited states involving aurophilic interactions. |
| Materials Science | Polymer Synthesis | Au/TiO₂ | Catalysis of polymerization reactions (e.g., polyaniline). |
Materials Science: The photophysical properties of gold(I) complexes, often stemming from aurophilic interactions, are central to their use in materials science. nih.gov Clusters and polymers of gold(I) can exhibit intense luminescence, with colors that can be tuned by altering the Au-Au distances. wiley-vch.dechinesechemsoc.orgmdpi.com This has led to applications in sensors and stimuli-responsive materials. mdpi.com Furthermore, gold catalysis is being employed in the synthesis of advanced materials, including polymers like polyaniline and polypyrrole, demonstrating its versatility beyond traditional organic synthesis. nih.govacs.org
Structure
2D Structure
Properties
CAS No. |
20681-14-5 |
|---|---|
Molecular Formula |
Au+ |
Molecular Weight |
196.96657 g/mol |
IUPAC Name |
gold(1+) |
InChI |
InChI=1S/Au/q+1 |
InChI Key |
ZBKIUFWVEIBQRT-UHFFFAOYSA-N |
SMILES |
[Au+] |
Canonical SMILES |
[Au+] |
melting_point |
1064 °C |
Other CAS No. |
20681-14-5 7440-57-5 |
physical_description |
Solid |
Origin of Product |
United States |
Fundamental Theoretical and Electronic Structure Studies of Gold I Cation
Bonding Paradigms in Gold(I) Complexes
The unique electronic structure of the gold(I) cation, shaped by relativistic effects, gives rise to distinct bonding paradigms that are central to its chemistry. These include the notable aurophilic interaction and its role as a potent soft Lewis acid capable of activating σ-bonds.
Aurophilicity: Intermolecular Au(I)···Au(I) Interactions and Supramolecular Assembly
Aurophilicity refers to the tendency of gold(I) complexes to form weak, attractive interactions between closed-shell Au(I) centers. wikipedia.org This counter-intuitive attraction between formally closed-shell d¹⁰ cations is a direct consequence of relativistic effects and electron correlation. acs.orgnih.gov The interaction energy is typically in the range of 7–12 kcal/mol, comparable in strength to a hydrogen bond. wikipedia.org The Au(I)···Au(I) distances in these interactions are around 3.0 Å, which is shorter than the sum of their van der Waals radii. wikipedia.org
Computational and crystallographic studies have confirmed that relativistic effects, particularly the expansion of the 5d orbitals, are a major contributor to the stability of the aurophilic bond, accounting for a significant portion of the binding energy. acs.orgwikipedia.org
Key Features of Aurophilic Interactions:
| Feature | Description |
| Interaction Energy | 7–12 kcal/mol wikipedia.org |
| Interaction Distance | ~3.0 Å wikipedia.org |
| Origin | Relativistic effects and electron correlation acs.orgnih.gov |
| Nature | Intermediate closed-shell interaction with some covalent character acs.org |
These interactions are not merely a structural curiosity; they are a powerful tool in crystal engineering and supramolecular chemistry. semanticscholar.org Aurophilic bonds direct the self-assembly of gold(I) complexes into a variety of supramolecular architectures, including dimers, chains, and larger aggregates. nih.govacs.org The formation of these structures can have a profound impact on the material's properties, often giving rise to intense luminescence. wikipedia.orgacs.org The cooperative interplay between aurophilicity and other non-covalent forces, such as hydrogen bonding, can be harnessed to construct complex polymers, sheets, and porous networks. acs.orgnih.gov
Donor-Acceptor Interactions and σ-Bond Activation by Gold(I)
The strong relativistic stabilization of the 6s orbital makes the Au(I) cation a potent soft Lewis acid, or electron acceptor. nih.govthieme-connect.com This property allows it to activate otherwise unreactive unsaturated C-C bonds, such as those in alkynes and allenes, towards nucleophilic attack. nih.govacs.org This π-acid catalysis is a cornerstone of modern homogeneous gold catalysis. thieme-connect.com
Beyond activating π-systems, gold(I) complexes can engage in donor-acceptor interactions with a variety of electron-rich species. Cyclic trinuclear gold(I) complexes, for example, are electron-rich and can act as hosts for electron-deficient aromatic guests, with binding energies dominated by London dispersion forces. walther-group.comrsc.org
Furthermore, the Lewis acidity of Au(I) is sufficient to activate strong σ-bonds. This has been demonstrated in the cleavage of the P–P σ-bond in an azadiphosphiridine upon coordination of an AuCl fragment. rsc.org Computational studies of this process indicated the formation of a 3-center–2-electron bond. rsc.org There is also growing evidence for the involvement of gold(I) in the activation of C-H and even H-H bonds, often assisted by the chelation effects of ligands. nih.govnih.gov This reactivity highlights the versatile role of the Au(I) cation, which can act not only as a π-acid but also as a catalyst capable of mediating challenging σ-bond transformations. researchgate.net
Frontier Molecular Orbital Theory Applied to Gold(I) Systems
Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding the electronic behavior and reactivity of chemical species by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the context of the gold(I) cation, FMO theory provides critical insights into the nature of its bonding, its catalytic activity, and the photophysical properties of its complexes. The significant relativistic effects inherent to gold profoundly influence its electronic structure, directly impacting the energies and compositions of its frontier orbitals.
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the FMOs of various gold(I) systems. These calculations reveal that the character of the HOMO and LUMO, as well as the magnitude of the HOMO-LUMO energy gap, are highly sensitive to the nature of the ligands coordinated to the Au(I) center. This tunability is a cornerstone of the diverse applications of gold(I) complexes.
Detailed Research Findings
Research into the application of FMO theory to gold(I) systems has yielded several key findings:
Influence of Ligands on Frontier Orbital Energies: The electronic properties of the ligands play a paramount role in determining the energy levels of the HOMO and LUMO in gold(I) complexes. For instance, in a comparative study of two linear gold(I) carbene complexes, replacing a chloride ligand with a carbazolate ligand was shown to significantly raise the HOMO energy level from -6.38 eV to -5.39 eV. nih.gov This substitution resulted in a substantial reduction of the HOMO-LUMO energy gap by 0.93 eV, which in turn dramatically altered the complex's luminescent properties from a bright yellow phosphorescence to a red emitter. nih.gov
Localization of Frontier Orbitals: The HOMO and LUMO in gold(I) complexes are often localized on specific fragments of the molecule. In many gold(I) carbene complexes featuring aryl-alkynyl ligands, both the HOMO and LUMO are predominantly located on the aryl-alkynyl fragment, with only minor participation from the gold center. mdpi.com For example, in these systems, the contribution of the C≡C–Aryl fragment to the LUMO can range from 81.40% to 91.03%, while the contribution from the gold atomic orbitals is between 7.41% and 15.65%. mdpi.com This localization indicates that electronic transitions and reactivity are often centered on the ligands, modulated by the gold cation. In other cases, such as certain carbene complexes, the LUMO and LUMO+1 are localized on the carbene ligand itself. researchgate.net
Correlation with Photophysical Properties: The energy and composition of the frontier orbitals are directly correlated with the photophysical behavior of gold(I) complexes. The HOMO-LUMO gap is a key determinant of the emission color and nature of luminescence. A smaller gap, as induced by the carbazolate ligand mentioned earlier, leads to a red-shift in the emission wavelength. nih.gov Furthermore, theoretical calculations have demonstrated that the nature of the electronic transition (e.g., intraligand, metal-to-ligand charge transfer) can be predicted from the orbital contributions to the excitation. For example, in the (3C-carbene)AuCl complex, the absorption and emission properties are described as a mix of intraligand and (M + Hal)L charge transfer processes. nih.govresearchgate.net
HOMO-LUMO Overlap and Transition Probabilities: The spatial overlap between the HOMO and LUMO influences the probability of electronic transitions, which is reflected in properties like the extinction coefficient. A smaller HOMO-LUMO overlap integral can lead to a lower extinction coefficient. nih.govresearchgate.net This has been observed in the comparison between a (3C-carbene)AuCl complex and its carbazolate analogue, where the latter exhibits a smaller overlap integral. researchgate.net
Data Tables
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| (3C-carbene)AuCl | -6.38 | - | - | nih.gov |
| (3C-carbene)Au(Carbazolate) | -5.39 | - | (Reduced by 0.93 eV compared to the chloride complex) | nih.gov |
| Complex | S0 → S1 Transition Character (% HOMO-LUMO) | Calculated S1-T1 Energy Difference (eV) | HOMO-LUMO Overlap Integral | Reference |
|---|---|---|---|---|
| (3C-carbene)AuCl | 88% | 0.67 | 0.45 | researchgate.netrsc.org |
| (3C-carbene)Au(Carbazolate) | 98% | 0.17 | 0.23 | rsc.org |
Coordination Chemistry of Gold I Cation
Dinuclear and Polynuclear Gold(I) Complexes and Their Coordination Motifs
Gold(I) ions readily form complexes with a wide array of ligands, including phosphines, N-heterocyclic carbenes (NHCs), and sulfur- or nitrogen-containing ligands acs.orgrsc.orgresearchgate.netresearchgate.net. The propensity of Au(I) to engage in aurophilic interactions, which are attractive, non-covalent interactions between closed-shell gold(I) centers, is a key factor driving the formation of dinuclear and polynuclear aggregates uef.firsc.orgrsc.orgfresnostate.eduresearchgate.netrsc.orgacademie-sciences.frresearchgate.net. These interactions, often described as Au···Au contacts, are crucial in dictating the structural diversity and solid-state properties of gold(I) complexes uef.fifresnostate.edursc.orgacademie-sciences.frresearchgate.netacs.org.
Coordination Motifs in Polynuclear Gold(I) Complexes:
Bridging Ligands: The connection between multiple gold centers is typically achieved through bridging ligands. These can include bidentate phosphines like bis(diphenylphosphino)methane (B1329430) (dppm) or xantphos, which can bridge two gold(I) atoms, leading to dinuclear structures academie-sciences.frresearchgate.netresearchgate.net. N-heterocyclic carbenes (NHCs) are also prominent bridging ligands, forming stable dinuclear and polynuclear assemblies rsc.orgresearchgate.netmdpi.comscilit.comfigshare.com. Other bridging ligands such as amidinates, dithiocarbamates, and dithiophosphonates also facilitate the formation of multinuclear gold(I) complexes rsc.orgacs.orgwiley-vch.de.
Aurophilic Interactions: These Au(I)···Au(I) contacts are a defining feature, often resulting in specific structural arrangements. For instance, dinuclear complexes frequently exhibit short Au–Au distances, indicative of these interactions academie-sciences.frresearchgate.netacs.orgresearchgate.net. In polynuclear structures, these interactions can lead to the formation of chains, clusters, or layered networks uef.fifresnostate.edursc.org.
Coordination Numbers and Geometries: While Au(I) typically displays a linear, two-coordinate geometry, the involvement in bridging or chelating modes can lead to three-coordinate (trigonal planar) or even four-coordinate (tetrahedral) gold(I) centers within polynuclear frameworks researchgate.netacademie-sciences.frresearchgate.netresearchgate.net. For example, in some dinuclear complexes, one gold center might be two-coordinate while the other is three-coordinate, linked by an aurophilic interaction researchgate.net.
Examples of Structural Motifs:
Dinuclear Complexes: Many dinuclear gold(I) complexes are formed with bridging diphosphine ligands, such as [Au2(μ-dppm)2X2] or [Au2(μ-dppm)2X]+, where X is a halide researchgate.net. Complexes featuring bridging NHC ligands also form dinuclear structures, often with alkynyl ligands completing the coordination sphere mdpi.comfigshare.com.
Polynuclear Clusters: Tetranuclear gold(I) clusters have been synthesized, adopting motifs such as rhomboidal or T-shaped arrangements of metal ions, influenced by ancillary alkynyl ligands uef.fi. Other polynuclear structures include ladder-like tetramers rsc.org and various cyclic metallacycles rsc.orgmdpi.com.
Table 1: Examples of Dinuclear and Polynuclear Gold(I) Complexes and Their Coordination Motifs
| Complex Type/Formula | Ligand Type(s) | Coordination of Au(I) | Key Coordination Motif(s) | Luminescence Properties |
| [Au2(μ-dppm)2X2] / [Au2(μ-dppm)2X]+ | Diphosphine (dppm), Halide | 2- or 3-coordinate | Bridging phosphines, aurophilic interactions, linear/paddlewheel-like | Luminescent researchgate.net |
| [(diNHC)(Au-C≡CPh)2] | Bridging N-heterocyclic carbene (diNHC), Alkynyl | 2-coordinate | Bridging NHC, aurophilic interactions | Blue-green emission mdpi.com |
| [Au2(xantphos)2]2+ | Diphosphine (xantphos) | 2- or 3-coordinate | Bridging phosphines, aurophilic interactions | Yellow/green emission researchgate.net |
| [Au2{S(O)COiPr}2(dppe)]n | Monothiocarbonate, Diphosphine (dppe) | 2-coordinate | Bridging S, O donors; infinite 1D chain via aurophilic interactions | Luminescent mdpi.com |
| Tetranuclear clusters | Triphosphine (PPP), Alkynyl | 2-coordinate | Rhomboidal, T-shaped arrangements of Au(I) centers | Room temperature luminescence uef.fi |
| [Au2(amidinate)2] | Amidinates | 2-coordinate | Bridging amidinates, aurophilic interactions | - |
| [Au2(dithiophosphonate)2] | Dithiophosphonates | 2-coordinate | Bridging S atoms, aurophilic interactions (trans isomer observed) | Luminescent acs.org |
Gold(I) Complexes as Precursors in Coordination Chemistry
Gold(I) complexes serve as versatile precursors for the synthesis of a wide range of gold-containing materials and more complex coordination compounds. Their reactivity is often exploited to introduce gold into new molecular architectures or to deposit gold films and nanoparticles.
Role in Synthesis and Materials Deposition:
Catalyst Activation: Simple gold(I) complexes, such as chloro(triphenylphosphine)gold(I) ([Ph3PAuCl]), are commonly used as precatalysts. Activation, typically through halide abstraction by silver salts (e.g., AgOTf, AgSbF6), generates cationic Au(I) species that are catalytically active in various organic transformations wikipedia.org.
Synthesis of Polynuclear Complexes and Clusters: Gold(I) complexes can act as building blocks for constructing more elaborate multinuclear structures. For instance, dinuclear gold(I) complexes with bridging ligands can be further reacted to form alkynyl-bridged dinuclear complexes mdpi.com. They can also be used to synthesize larger gold clusters or metallacycles uef.firesearchgate.netacs.orgrsc.org.
Precursors for MOCVD and ALD: Volatile gold(I) compounds are essential precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes, enabling the fabrication of pure gold thin films and nanoparticles shu.ac.ukresearchgate.net. Key properties for these applications include high volatility, thermal stability, and decomposition to metallic gold without significant contamination shu.ac.ukresearchgate.net. Gold(I) carboxylates and dithiocarbamates are examples of such precursors shu.ac.ukresearchgate.net.
Synthesis of Gold(II) Complexes: Oxidative addition reactions to gold(I) complexes can lead to the formation of gold(II) species, demonstrating their role as precursors for higher oxidation states of gold wiley-vch.deresearchgate.net.
Common Precursor Types and Applications:
Gold(I) Halides with Ligands (LAuX): Complexes like AuCl(SMe2) or AuCl(PPh3) are widely used starting materials. The ligand (L) can be a phosphine (B1218219), NHC, or other donor, and the halide (X) is often displaced or activated rsc.orgresearchgate.netwikipedia.orgresearchgate.netbohrium.com.
Gold(I) Organometallic Compounds: Compounds with Au-C bonds, such as dialkyl- or diaryl-substituted gold(I) complexes, can serve as precursors, though their sensitivity can be a consideration wikipedia.orgshu.ac.uk.
Gold(I) Clusters and Polynuclear Complexes: Pre-formed multinuclear gold(I) complexes can themselves be precursors for further functionalization or incorporation into larger supramolecular assemblies researchgate.netacs.orgmdpi.comrsc.org.
Table 2: Gold(I) Complexes as Precursors in Synthesis and Materials Science
| Precursor Type | Typical Ligands (L) | Typical Application/Transformation | Key Properties for Application |
| LAuX (e.g., AuCl(L)) | Phosphines (PPh3), NHCs, Thioethers (SMe2, S(CH2)4) | Precatalyst activation (via halide abstraction), synthesis of other Au(I) complexes, MOCVD/ALD precursors | Labile ligand, moderate volatility, thermal stability |
| Gold(I) Carboxylates | Carboxylate anions (e.g., NSAIDs) | MOCVD/ALD precursors for gold films/nanoparticles | Volatility, thermal decomposition to pure Au |
| Gold(I) Dithiocarbamates | Dithiocarbamate (B8719985) anions | MOCVD/ALD precursors | Volatility, thermal stability |
| Dinuclear Gold(I) Complexes | Bridging phosphines, NHCs, amidinates | Precursors for alkynyl complexes, synthesis of larger clusters, catalysts | Reactivity of bridging/terminal ligands, aurophilic interactions |
| Gold(I) Complexes with Organotellurium Ligands | Organotellurium ligands | Catalysis (e.g., Suzuki-Miyaura, Heck coupling) | Catalytic activity, tunable electronic properties |
| Gold(I) Acetylides | Acetylide anions | Synthesis of polynuclear complexes, materials science | Reactivity of Au-C bond |
| Gold(I) Complexes with Monothiocarbonates | Monothiocarbonate anions, diphosphines | Formation of coordination polymers, luminescent materials | Unique ligand coordination, aurophilic interactions |
List of Compound Classes Mentioned:
Gold cation (1+) (Au(I))
Gold(I) complexes
Gold(I) clusters
Gold(I) precursors
Dinuclear gold(I) complexes
Polynuclear gold(I) complexes
Tetranuclear clusters
Octanuclear gold-copper complexes
Heterometallic Au-Ag nanoclusters
Gold(I) amidinate complexes
Gold(I) dithiocarbamate complexes
Gold(I) dithiophosphonate complexes
Gold(I) carboxylate complexes
Gold(I) complexes with N-heterocyclic carbenes (NHCs)
Gold(I) complexes with phosphines
Gold(I) complexes with isocyanides
Gold(I) complexes with acetylides
Gold(I) complexes with ylides
Gold(I) complexes with thiolates
Gold(I) complexes with amidinates
Gold(I) complexes with guanidinates
Gold(I) complexes with monothiocarbonates
Gold(I) complexes with diphosphines (e.g., cis-bdppe, dppm, xantphos)
Gold(I) complexes with triphosphines (PPP)
Gold(I) complexes with tetraphosphines (PPPP)
Gold(I) complexes with carboxylates
Gold(I) complexes with β-diketonates
Gold(I) complexes with dithiocarbamates
Gold(I) complexes with dithiophosphinates
Gold(I) complexes with iminoketonates
Gold(I) complexes with oxychinolinates
Gold(I) complexes with organotellurium ligands
(CyNC)AuICN
(t-BuNC)AuICN
(n-BuNC)AuICN
(i-PrNC)AuICN
(MeNC)AuICN
LAuCl (e.g., chloro(triphenylphosphine)gold(I))
Au(THT)Cl
[Au2(dppm)Cl2]
[Au2(μ-dppm)2Br2]·2CH2Cl2
[Au2(μ-dppm)2Br]Br·2CH2Cl2
Au2(μ-dppm)2Br
Au2(μ-dppm)2Cl·3CH2Cl2
[Au2(μ-dppm)2]Cl(AsF6)·2CH2Cl2
Au2(xantphos)22
Au2(xantphos)22
Au2(xantphos)22
Au(xantphos)(SCN)
[(diNHC)(Au-C≡CPh)2]
[AuCu2(im(CH2py)2)2Cl]2+
[AuCu2(benzim(CH2py)2)2Cl]2+
[AuS2PR(OR')]2
[Au2(dppm)(S2P(S)R)]
[Au{S(O)COR}(PPh3)2]
[Au2{S(O)COiPr}2(dppe)]n
Ph3PAuCl
Ph3PAu[κ1-(2,6-Me2C6H3N)2C(H)]
Ph3PAu{κ1-S2C[(2,6-Me2C6H3N)2C(H)]}
Au[(2,6-Me2C6H3N)2C(H)]2
(MesAu)5
C(AuL)4
Synthesis and Reactivity Pathways Involving Gold I Cation
Strategies for the Generation of Reactive Gold(I) Species
The generation of catalytically active gold(I) species is a critical first step in harnessing their synthetic potential. Various strategies have been developed to produce these reactive intermediates, ranging from in-situ formation to the rational design of stable yet reactive precursors.
In-Situ Formation of Active Gold(I) Catalysts
A common and effective method for generating active gold(I) catalysts is through the in-situ abstraction of a halide from a stable gold(I) chloride precursor using a silver salt with a non-coordinating anion, such as AgOTf or AgSbF₆. organic-chemistry.orgrsc.org This approach produces a cationic gold(I) species in the reaction medium, which is highly electrophilic and ready to engage with substrates. For instance, a mixture of [Au(PPh₃)Cl] and AgOTf has been successfully employed for the intramolecular hydroamination of alkenyl carbamates. organic-chemistry.org
The in-situ formation of gold nanoparticles within a polymer matrix represents another strategy. nih.govresearchgate.net These composite materials can serve as recyclable catalysts for a variety of reactions, including oxidations, reductions, and coupling reactions. nih.gov The polymer shell provides stability to the gold nanoparticles while allowing access to their catalytically active surfaces. nih.govresearchgate.net Similarly, gold nanoparticles can be generated in situ on active carbon, creating highly efficient and reusable catalysts for reactions like the Stille coupling. researchgate.net The use of a tyrosine derivative as both a gelator and a reducing agent allows for the in situ formation of gold nanoparticles within a supramolecular hydrogel, which demonstrates excellent catalytic activity in the degradation of various dyes. rsc.org
Precursor Design for Controlled Gold(I) Reactivity
The design of well-defined gold(I) precursors offers greater control over the reactivity and stability of the catalytic species. Cationic gold(I) complexes stabilized by N-heterocyclic carbene (NHC) ligands have proven to be particularly effective. rsc.org These complexes can be synthesized, isolated, and fully characterized, providing a more precise understanding of their catalytic behavior. rsc.orgacs.org For example, air-stable NHC-gold(I) complexes with the bis(trifluoromethanesulfonyl)imidate (NTf₂) anion have been synthesized and shown to be highly active catalysts in various transformations. acs.org
The choice of ligands and counterions in the precursor design is crucial for tuning the properties of the resulting gold(I) catalyst. researchgate.net For instance, in the context of atomic layer deposition (ALD), the volatility and thermal stability of gold precursors are critical. researchgate.netnih.gov The use of different ligands, such as phosphines and NHCs, and various anionic groups can significantly influence the precursor's properties and subsequent reactivity. acs.orgnih.gov The development of heteroleptic complexes, which contain two or more different ligands, allows for fine-tuning of precursor characteristics like volatility, reactivity, and stability. researchgate.net
Mechanistic Studies of Gold(I)-Mediated Transformations
Understanding the mechanisms of gold(I)-catalyzed reactions is essential for optimizing existing methods and developing new synthetic strategies. These studies often involve a combination of experimental techniques and computational analysis.
Activation of π-Systems by Gold(I) as a Lewis Acid
A fundamental aspect of gold(I) catalysis is its ability to act as a potent π-Lewis acid. nevadogroup.comacs.orgbeilstein-journals.org Cationic gold(I) complexes readily coordinate to carbon-carbon multiple bonds (alkynes, allenes, and alkenes), rendering them susceptible to nucleophilic attack. acs.orgmpg.dethieme-connect.commdpi.com This activation is attributed to relativistic effects that increase the electrophilicity of the gold center. nevadogroup.comacs.org The interaction between the gold(I) cation and the π-system leads to a depletion of electron density from the multiple bond, effectively creating a "soft" electrophilic site. soci.org
This π-activation is the initial step in a wide array of transformations, including hydrofunctionalization reactions, cycloisomerizations, and skeletal rearrangements. beilstein-journals.orgacs.orgfrontiersin.org The regioselectivity of nucleophilic attack on the activated π-system is influenced by both electronic and steric factors of the substituents on the substrate. mdpi.commdpi.com
Gold(I)-Catalyzed Hydrofunctionalization Reactions: Mechanistic Insights
Gold(I)-catalyzed hydrofunctionalization reactions, such as the addition of water (hydration), alcohols (hydroalkoxylation), and amines (hydroamination) across alkynes and allenes, have been extensively studied. organic-chemistry.orgacs.orgmdpi.com The generally accepted mechanism for alkyne hydrofunctionalization involves the coordination of the alkyne to the cationic gold(I) center, forming a π-complex. mdpi.com This is followed by the external attack of a nucleophile (H-Nu) to generate a vinylgold intermediate. mdpi.com Subsequent protonolysis of the carbon-gold bond releases the functionalized product and regenerates the active catalyst. mdpi.com
Detailed mechanistic investigations have revealed important nuances. For example, in the intramolecular hydroalkoxylation of allenes, studies have shown that the carbon-oxygen bond formation can be rapid and reversible, with the turnover-limiting step being the protodeauration of a monometallic gold vinyl complex. scispace.comacs.org These studies also identified the formation of an off-cycle bis(gold) vinyl species, which acts as a catalyst reservoir. scispace.comacs.org The nature of the ligand and counteranion can significantly influence the different stages of the catalytic cycle, including the initial nucleophilic attack and the final protodeauration step. mdpi.com
Gold(I) in Redox Catalysis: Au(I)/Au(III) Cycles and Intermediates
While gold(I) is often considered a redox-stable Lewis acid, the development of Au(I)/Au(III) redox catalytic cycles has expanded the scope of gold catalysis. nevadogroup.comacs.org The high oxidation potential of the Au(I)/Au(III) couple (E⁰ = +1.41 V) initially seemed to preclude facile oxidative addition to gold(I) complexes. nevadogroup.comfacs.website However, the use of strong oxidants can facilitate the oxidation of Au(I) to Au(III), enabling cross-coupling reactions. nevadogroup.comrsc.org
These redox cycles typically involve the oxidative addition of a substrate to the Au(I) center to form a Au(III) intermediate, followed by reductive elimination to form the desired product and regenerate the Au(I) catalyst. nevadogroup.comfacs.website This strategy has been successfully applied to reactions such as the difunctionalization of alkenes and the ethynylation of arenes. nevadogroup.com The design of ligands that can stabilize both the Au(I) and Au(III) oxidation states is crucial for the efficiency of these catalytic cycles. acs.orgfacs.websitesocietechimiquedefrance.fr While Au(I)/Au(III) cycles are becoming more common, the intermediate Au(II) state has also been proposed and studied, though it is often unstable and challenging to characterize. rsc.org
Carbon-Carbon and Carbon-Heteroatom Bond Formation via Gold(I) Intermediates
Homogeneous gold(I) catalysis has become a formidable tool for the construction of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org The fundamental process involves the coordination of the cationic gold(I) complex to a C-C multiple bond, which enhances its electrophilicity and facilitates nucleophilic attack. lucp.netbeilstein-journals.org This activation strategy has been successfully applied to a wide range of transformations, including cycloisomerizations, rearrangements, and addition reactions. lucp.net
Gold(I)-catalyzed reactions are often characterized by their high atom economy and functional group tolerance. beilstein-journals.org The activation of alkynes by gold(I) complexes is particularly noteworthy and has been extensively studied. acs.orgnih.gov The typical mechanism involves the η²-coordination of the gold(I) catalyst to the alkyne, forming a π-complex. This activation renders the alkyne susceptible to attack by various nucleophiles, including arenes, alkenes, alcohols, and amines, leading to the formation of new C-C and C-X bonds. nih.gov
A key feature of gold(I) catalysis is the nature of the intermediates formed during the reaction. Following the nucleophilic attack on the activated alkyne, a vinylgold(I) intermediate is often generated. rsc.org The subsequent evolution of this intermediate dictates the final product. A common pathway is protodeauration, where the vinylgold(I) species reacts with a proton source to regenerate the active catalyst and furnish the final product. rsc.org
Table 1: Examples of Gold(I)-Catalyzed C-C and C-Heteroatom Bond Forming Reactions
| Reaction Type | Substrates | Nucleophile | Key Intermediate | Product Type |
| Hydroarylation | Alkyne, Arene | Arene | Vinylgold(I) | Substituted Alkenes |
| Hydroalkoxylation | Alkyne, Alcohol | Alcohol | Vinylgold(I) | Enol ethers, Ketals |
| Hydroamination | Alkyne, Amine | Amine | Vinylgold(I) | Enamines, Imines |
| Cycloisomerization | Enyne | Alkene (intramolecular) | Vinylgold(I), Carbocationic species | Cyclic compounds |
| Tandem Reactions | Homopropargylic carboxamides, Alcohol | Carbonyl (intramolecular), Alcohol (external) | Oxazine-gold complex | Dihydropyridones |
This table provides a simplified overview of common gold(I)-catalyzed reactions leading to C-C and C-heteroatom bond formation.
Research has also explored the development of dual catalytic systems, such as combining gold catalysis with photoredox catalysis, to expand the scope of C-C bond-forming reactions. rsc.org These methods allow for transformations not readily accessible through traditional gold-catalyzed cycles. rsc.org
Reactivity of Gold(I) with Small Molecules and Substrates
The interaction of the gold(I) cation with small molecules is fundamental to its catalytic activity and has been a subject of significant investigation. While bulk gold is inert, gold nanoparticles and cationic gold complexes exhibit notable reactivity. fudan.edu.cnacs.org
Hydrogen (H₂): The activation of H₂ by gold species is a topic of interest. While positively charged gold atoms in some theoretical models are not considered active for H₂ activation, gold nanoparticles deposited on supports like TiO₂ have been shown to activate H₂. aip.org In homogeneous catalysis, gold(I) hydride (Au-H) species are proposed as key intermediates in reactions such as hydrosilylation and dehydrogenative silylation of alcohols. acs.org For instance, the reaction of a gold(I) chloride complex with a hydrosilane can generate a gold(I) hydride intermediate. acs.org
Carbon Monoxide (CO): The oxidation of CO is a benchmark reaction in gold catalysis, particularly in heterogeneous systems where supported gold nanoparticles show high activity even at low temperatures. acs.orgmdpi.com In the gas phase, gold oxide cluster cations (e.g., AuO⁺, Au₂O⁺, Au₃O⁺) have been found to be reactive towards the oxidation of CO. researchgate.net The interaction is often facilitated by the adsorption of a second CO molecule. researchgate.net
Other Small Molecules: The reactivity of the gold(I) cation extends to other small molecules as well. Gas-phase studies have shown that Au⁺ is highly reactive towards 2-propanol, leading to dehydrogenation and dehydration pathways. oup.com Furthermore, gold(I) complexes have been shown to react with CO₂. For example, a gold-aluminyl complex, [tBu₃PAuAl(NON)], can insert CO₂ into the Au-Al bond. rsc.org
Table 2: Reactivity of Gold(I) Cation with Selected Small Molecules
| Small Molecule | Reacting Gold(I) Species | Observed Reaction/Intermediate | Significance |
| Hydrogen (H₂) | Supported Au NPs, [LAuCl] + Hydrosilane | H₂ activation, Au-H intermediate formation | Key step in hydrogenation and hydrosilylation reactions. aip.orgacs.org |
| Carbon Monoxide (CO) | Supported Au NPs, Gold oxide cluster cations (AuO⁺) | Catalytic oxidation to CO₂ | Important for pollution control and fundamental catalysis research. acs.orgresearchgate.net |
| 2-Propanol | Gas-phase Au⁺ | Dehydrogenation, Dehydration | Demonstrates the intrinsic reactivity of the bare cation. oup.com |
| Carbon Dioxide (CO₂) | Gold-aluminyl complex | Insertion into Au-Al bond | Potential for CO₂ activation and utilization. rsc.org |
This table summarizes the reactivity of the gold(I) cation with various small molecules, highlighting the diversity of its chemical behavior.
The ability of the gold(I) cation to interact with and activate a range of small molecules and unsaturated organic substrates underscores its importance in catalysis. The ongoing research in this field continues to uncover new reactivity patterns and synthetic applications for this remarkable chemical entity.
Catalysis Mediated by Gold I Cation
Homogeneous Gold(I) Catalysis: Mechanistic Frameworks
Homogeneous gold(I) catalysis has witnessed remarkable growth, providing efficient methods for forming carbon-carbon and carbon-heteroatom bonds. scispace.com The reactivity of gold(I) catalysts is largely attributed to their ability to activate unsaturated carbon-carbon bonds. worldscientific.comescholarship.org While the majority of these reactions proceed with the gold center maintaining its +1 oxidation state, recent discoveries have unveiled new reactivity patterns, including Au(I)/Au(III) catalytic cycles. escholarship.orgresearchgate.net
Carbophilic Activation by Gold(I) Lewis Acids
A defining feature of gold(I) catalysis is the carbophilic, or "alkyne-loving," nature of the gold(I) cation, which acts as a potent π-acid. beilstein-journals.orgmpg.de This allows for the selective activation of alkynes, allenes, and alkenes toward nucleophilic attack. beilstein-journals.org The generally accepted mechanism involves the coordination of the gold(I) catalyst to the carbon-carbon multiple bond, enhancing its electrophilicity. worldscientific.comrsc.org This activation facilitates the addition of a wide range of nucleophiles.
For instance, in the gold-catalyzed oxyboration of alkynes, the proposed mechanism involves the IPrAu⁺ moiety engaging in carbophilic Lewis acid activation of the alkyne. nih.gov This activation primes the alkyne for nucleophilic attack. nih.gov Similarly, in the rearrangement of certain cyclopropenes, the gold catalyst activates the cyclopropene (B1174273) ring, leading to the formation of a gold-stabilized allylic cation. beilstein-journals.org While carbophilic activation is the dominant pathway, in some cases, gold(I) can act as an azaphilic Lewis acid, activating nitrogen-containing functional groups. nih.gov
The interaction between the gold(I) center and the π-system of the substrate is often described by the Dewar-Chatt-Duncanson model. kit.edu This model involves σ-donation from the filled π-orbital of the alkyne to an empty orbital on the gold atom and π-back-donation from a filled d-orbital on the gold to an empty π*-orbital of the alkyne. kit.edu
Role of Counterions in Gold(I) Catalysis and Ion Pairing Effects
The coordinating ability and basicity of the counterion are key factors that dictate its influence. rsc.org Strongly coordinating anions can bind tightly to the gold center, hindering substrate coordination and deactivating the catalyst. sci-hub.se Conversely, very weakly coordinating anions may not effectively stabilize the cationic gold species. An optimal balance is often required, where the counterion has intermediate coordinating ability. rsc.org For example, in the alkoxylation of alkynes, counterions like triflate (OTf⁻) and tosylate (OTs⁻), which possess intermediate coordination ability and basicity, lead to the most efficient catalysts. nih.gov
The position of the counterion relative to the gold center and the substrate is also critical. nih.gov Through non-covalent interactions, the counterion can influence the structure of the catalytic intermediate and participate directly in the reaction mechanism. uniud.it In some enantioselective reactions, the chirality of the counterion itself can be the primary source of stereochemical control, a phenomenon known as asymmetric counteranion-directed catalysis (ACDC). scispace.comuniud.it This approach is particularly valuable in gold(I) catalysis due to the linear geometry of two-coordinate gold(I) complexes, which can make it challenging to transfer chiral information from the ligand to the substrate. uniud.it
The state of the ion pair, whether it is an inner-sphere ion pair (ISIP) or an outer-sphere ion pair (OSIP), also impacts reactivity. sci-hub.se The transformation from an ISIP to an OSIP upon substrate coordination is a key step in many catalytic cycles. sci-hub.se
Enantioselective Gold(I) Catalysis: Ligand Design and Chiral Induction
Achieving high levels of enantioselectivity in gold(I)-catalyzed reactions presents a unique challenge due to the linear, two-coordinate geometry preferred by gold(I) complexes. polyu.edu.hkresearchgate.net This geometry places the chiral ligand at a 180° angle from the coordinating substrate, making the effective transfer of chiral information difficult. uniud.itpolyu.edu.hk Despite this hurdle, significant progress has been made through innovative ligand design. polyu.edu.hkmdpi.com
A variety of chiral ligands have been developed for asymmetric gold(I) catalysis, with chiral phosphines, particularly bisphosphines, being the most extensively used. polyu.edu.hk Other successful ligand classes include N-heterocyclic carbenes (NHCs), phosphoramidites, and phosphonites. polyu.edu.hkmdpi.com
Several strategies have been employed to overcome the challenge of the linear coordination geometry:
Bulky Ligands: The use of sterically demanding chiral ligands can create a chiral pocket around the gold center, influencing the orientation of the substrate and directing the nucleophilic attack to one face of the molecule.
Bifunctional Ligands: These ligands contain a secondary functional group, such as a hydrogen-bond donor, that can interact with the substrate or a reagent, providing a secondary point of stereocontrol. researchgate.net
Binuclear Complexes: In bis(phosphine)digold(I) complexes, the second gold center and its associated ligands can exert a steric influence, helping to enforce a chiral environment. scispace.com
Chiral Counterions: As mentioned previously, employing a chiral counterion can bring the source of chirality closer to the reaction center, leading to effective chiral induction. scispace.commdpi.com
The choice of ligand can also influence the electronic properties of the gold catalyst. For example, electron-withdrawing phosphite (B83602) and phosphoramidite (B1245037) ligands are often well-suited for reactions involving the activation of alkynes. mdpi.com
Multicomponent and Cascade Gold(I) Catalytic Systems
Gold(I) catalysts are highly effective in promoting multicomponent reactions (MCRs) and cascade (or tandem) reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single pot. beilstein-journals.orgacs.org This approach aligns with the principles of atom economy and green chemistry by reducing the number of synthetic steps, purifications, and waste generation. acs.org
A prominent example of a gold-catalyzed MCR is the A³ coupling (alkyne-aldehyde-amine coupling) to produce propargylamines. beilstein-journals.org The proposed mechanism involves the gold(I) catalyst activating the alkyne's C-H bond, making the terminal proton more acidic. mdpi.com Concurrently, the aldehyde and amine react to form an iminium ion. mdpi.com The resulting gold acetylide then attacks the iminium ion to yield the propargylamine (B41283) product. mdpi.com
Gold-catalyzed cascade reactions often involve an initial gold-catalyzed transformation that generates a reactive intermediate, which then undergoes one or more subsequent reactions. These cascades can involve a variety of processes, including cyclizations, rearrangements, and cycloadditions. For instance, gold(I) catalysts can initiate cascade sequences in 1,6-enynes, leading to the formation of complex polycyclic structures. researchgate.net
The development of these complex transformations often relies on a deep understanding of the reaction mechanism to control the selectivity of each step in the cascade. In some cases, dual catalytic systems, combining a gold(I) catalyst with another metal catalyst (e.g., palladium), can enable unique reactivity that is not achievable with a single catalyst. nih.gov
Heterogeneous Catalysis Incorporating Gold(I) Species
While homogeneous gold catalysis has been extensively studied, heterogeneous catalysis using gold, particularly in the form of supported nanoparticles, has also garnered significant attention. arxiv.orgmdpi.com Although much of heterogeneous gold catalysis involves metallic gold (Au⁰), the presence and role of cationic gold(I) species on the support surface are increasingly recognized as crucial for catalytic activity in certain reactions. mdpi.com These Au(I) species can be present as isolated ions or at the interface between the gold nanoparticle and the support material. mdpi.com
The preparation method, the nature of the support material, and the size of the gold particles are all critical factors that determine the catalytic performance. arxiv.orgrsc.org Supports such as metal oxides (e.g., TiO₂, Fe₂O₃, CeO₂) and activated carbon are commonly used. arxiv.orgmdpi.com The interaction between the gold species and the support is vital for stabilizing the active sites and preventing agglomeration. rsc.org
Single-Atom Gold(I) Catalysis: Active Site Characterization and Mechanism
A frontier in heterogeneous catalysis is the development of single-atom catalysts (SACs), where individual metal atoms are dispersed on a support material. acs.org Gold SACs, often featuring Au(I) species, offer the potential for maximum atom efficiency and unique catalytic properties due to their well-defined and uniform active sites. mdpi.com
Active Site Characterization: The characterization of single-atom active sites is challenging and typically requires a combination of advanced techniques. High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) can visualize individual gold atoms on the support. X-ray absorption spectroscopy (XAS), including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), provides information about the oxidation state and coordination environment of the gold atoms. acs.org For example, a study on a cyanographene-supported gold catalyst used these techniques to confirm the presence of Au(I) ions in a linear coordination environment. acs.org Density functional theory (DFT) calculations are also instrumental in modeling the structure of the active site and understanding the interaction between the gold atom and the support. acs.orgchinesechemsoc.org
Mechanism: The mechanism of single-atom gold(I) catalysis is highly dependent on the specific reaction and the nature of the support. In general, the isolated Au(I) sites act as the active centers for adsorbing and activating reactant molecules. researchgate.net The support material is not merely an inert scaffold but often plays an active role in the catalytic cycle. chinesechemsoc.org For example, in CO oxidation on Au₁/FeOₓ catalysts, a strong covalent interaction between the single Au(I) atom and the support is believed to be key to its high activity and stability. mdpi.com
In some cases, the reaction may proceed through a Mars-van Krevelen-type mechanism, where the support provides lattice oxygen for the reaction, and the resulting vacancy is subsequently replenished by gas-phase oxygen. chinesechemsoc.org In other systems, such as the dehydrogenative coupling of organosilanes with alcohols catalyzed by a G(CN)-Au catalyst, the Au(I) active sites were shown to be highly effective in activating the Si-H bond. acs.org
The table below summarizes key findings related to the characterization and proposed mechanisms of single-atom gold(I) catalysts.
| Catalyst System | Characterization Techniques | Proposed Mechanistic Features | Research Finding |
| Au₁/FeOₓ | HAADF-STEM, DFT | Strong covalent metal-support interaction; Au(I) sites stabilized in Fe vacancies. | High activity and stability for CO oxidation. mdpi.com |
| G(CN)-Au | XPS, XAFS, XANES, EPR, DFT | Linear Au(I) active sites; Si-H bond activation. | Highly efficient for dehydrogenative coupling of organosilanes with alcohols. acs.org |
| Au/TiO₂ | Assumed Au⁺ ions on the surface are key for CO activation. | Synergistic effect between Au nanoparticles and the support enhances activity. mdpi.com |
Supported Gold(I) Nanoparticles and Clusters in Catalysis
The catalytic activity of gold is significantly enhanced when it is dispersed as nanoparticles and small clusters on a support material. The interaction between the gold species and the support is a critical factor that influences the electronic properties and, consequently, the catalytic performance of the gold cation (1+).
The choice of support material plays a pivotal role in the efficacy of gold-based catalysts. wikipedia.org Various materials, including metal oxides (e.g., TiO₂, CeO₂, Fe₂O₃, Al₂O₃), carbon-based materials, and polymers, have been employed as supports. acs.orgacs.org The support not only provides a high surface area for the dispersion of gold nanoparticles, preventing their aggregation, but also actively participates in the catalytic cycle. acs.orgacs.org For instance, an electron transfer from the support to the gold cluster can occur, which promotes catalytic activity by facilitating further charge transfer to adsorbed molecules like O₂. mdpi.com Defects in the support material, such as vacancies, can also act as effective trapping sites for gold atoms and clusters, leading to charge transfer and enhanced catalytic activity. mdpi.com
The size of the gold nanoparticles is another crucial parameter. High catalytic activity is often associated with very small nanoparticles, typically with diameters of less than 5 nanometers. frontiersin.org For some reactions like CO oxidation, clusters containing as few as 8 to 100 atoms have been shown to be catalytically active. wikipedia.org The catalytic activity for CO oxidation on TiO₂(110) was found to be optimal for nanoparticles with a diameter of about 2 nm. rsc.org
Several methods are used to prepare supported gold catalysts, with deposition-precipitation and sol-immobilization being common techniques. acs.orgfrontiersin.org In the deposition-precipitation method, a gold precursor, such as HAuCl₄, is precipitated onto the support from a solution by adjusting the pH. acs.org The sol-immobilization method involves the pre-synthesis of gold nanoparticles in a solution, which are then immobilized onto the support. lidsen.com These methods aim to achieve a homogeneous distribution of small gold nanoparticles on the support surface.
Research has shown that the interaction with the support can generate positively charged gold ions (Au⁺ or Au³⁺) on the surface of the nanoparticles, which are often considered the active catalytic sites. acs.orgmdpi.com The synergism between the gold nanoparticles and the support is essential, with one of the primary outcomes being the generation of these cationic gold species. acs.org
Ligand-stabilized gold clusters represent another frontier in this area. For example, sub-nanometer gold clusters stabilized by phosphine (B1218219) ligands have been synthesized and immobilized on zeolitic supports like TS-1. nih.gov These catalysts have demonstrated high stability and selectivity in reactions such as the direct gas-phase epoxidation of propylene. nih.gov Metal-organic frameworks (MOFs) have also been used to stabilize quasi-linear Pd₄ clusters, and this concept has been extended to other metals like gold for carbene insertion reactions. acs.org
Table 1: Supported Gold(I) Catalysts and Their Applications
| Catalyst System | Support Material | Gold Species/Size | Catalytic Reaction | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Au/TiO₂ | Titanium dioxide (TiO₂) | Nanoparticles (~2 nm) | CO Oxidation | Optimal activity at ~2 nm diameter; low-coordinated sites play a major role. | wikipedia.orgrsc.org |
| Au/CeO₂ | Cerium dioxide (CeO₂) | Dispersed Au atoms | CO Oxidation | Interplay between Ce⁴⁺/Ce³⁺ and Au³⁺/Au⁺ redox couples enhances activity. | acs.org |
| Au/TS-1 | Titanosilicate-1 (Zeolite) | Sub-nanometer clusters (~0.8 nm) | Propylene Epoxidation | Phosphine ligands stabilize clusters, leading to a highly stable and selective catalyst. | nih.gov |
| Au/Al₂O₃ | Aluminum oxide (Al₂O₃) | Nanoparticles | Alcohol Oxidation | Supported gold nanoparticles are effective for selective oxidation of alcohols under mild conditions. | frontiersin.org |
| Au/Graphene | Nitrogen-doped Graphene | Au₂₈ clusters | CO Oxidation | The charge state (positive or negative) of the Au cluster, controlled by the N-doping type, dictates catalytic activity. | acs.org |
Photoredox and Electro-initiated Catalysis Involving Gold(I) Intermediates
Combining gold catalysis with photoredox or electrochemical methods provides innovative pathways to access reactive gold intermediates, particularly Au(III) species, under mild conditions. These dual catalytic systems overcome the high energy barriers typically associated with the oxidation of gold(I).
In photoredox/gold dual catalysis, a photocatalyst, often an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer (SET) process. organic-chemistry.orgresearchgate.net A common strategy involves the reaction of an aryl diazonium salt with the photoexcited photocatalyst to generate an aryl radical. nih.gov This highly reactive radical then adds to a gold(I) complex, forming a gold(II)-aryl intermediate. organic-chemistry.orgnih.gov This intermediate is subsequently oxidized by the photocatalyst system to a potent electrophilic gold(III)-aryl species. organic-chemistry.orgnih.gov This Au(III) intermediate can then engage with various nucleophiles, such as alkenes or alkynes, leading to a range of bond formations, including arylative ring expansions and cyclizations. organic-chemistry.orgresearchgate.net
An alternative mechanism in dual gold/photocatalysis involves an energy transfer pathway rather than a redox process. researchgate.netspringernature.com In this scenario, the excited-state photocatalyst sensitizes a vinylgold(I) intermediate. This energized intermediate, in its triplet state, can then readily undergo oxidative addition with a reaction partner, such as an alkynyl iodide, to facilitate cross-coupling reactions. researchgate.netspringernature.com This approach has been successfully applied to the synthesis of alkynyl benzofurans. researchgate.net
Electrochemistry offers another powerful tool to mediate gold redox catalysis without the need for harsh chemical oxidants. researchgate.net By applying an electrical potential, gold(I) precatalysts can be directly oxidized to the catalytically active gold(III) species. researchgate.net This electro-initiated approach has been utilized for various transformations, including the cross-coupling of terminal alkynes and arylboronic acids. researchgate.net The process often involves a Au(I)/Au(III) redox cycle initiated by anodic oxidation. researchgate.net For instance, in the coupling of terminal alkynes, an electrochemically generated aryl radical can add to a Au(I) complex to form a key Au(III) intermediate, which then participates in the catalytic cycle to form arylated products. researchgate.net This method provides a more sustainable alternative to traditional cross-coupling reactions. beilstein-journals.org
Table 2: Examples of Photoredox and Electro-initiated Gold(I) Catalysis
| Catalytic System | Reaction Type | Proposed Mechanism | Key Intermediate(s) | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Au(I) / Ru(bpy)₃²⁺ / Visible Light | Arylative Ring Expansion | Photoredox-generated aryl radical addition to Au(I) | Au(II)-aryl, Au(III)-aryl | Functionalized Cyclic Ketones | organic-chemistry.orgnih.gov |
| Au(I) / Ir(III) photocatalyst / Blue LEDs | Arylative Cyclization | Photoredox-promoted generation of a vinylgold(III) intermediate | Vinylgold(III) | Benzofuran Derivatives | researchgate.net |
| Au(I) / Ir(III) photocatalyst / Blue LEDs | Alkynylative Cyclization | Energy transfer from excited photocatalyst to vinylgold(I) | Triplet state vinylgold(I) | Alkynyl Benzofurans | researchgate.netspringernature.com |
| (dppm(AuCl)₂) / Electrochemical Anodic Oxidation | C(sp³)–C(sp) Coupling | Electrochemical oxidation of arylhydrazines to aryl radicals, followed by addition to Au(I) | LAu(III)ArX | Alkynylated Biomolecules | beilstein-journals.org |
| LAuX / Electrochemical Anodic Oxidation | Hetero-selective Coupling of Terminal Alkynes | Electrochemical oxidation initiates Au(I)/Au(III) redox cycle | Acetylide-Au(III) intermediates | Unsymmetrical Diynes | researchgate.net |
Advanced Spectroscopic and Computational Methodologies for Gold I Species
X-ray Absorption Spectroscopy (XAS) for Elucidating Gold(I) Electronic and Geometric Structures
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local electronic and geometric structure around a central absorbing atom, in this case, gold. acs.org It is particularly valuable for studying non-crystalline or solution-phase samples. acs.org XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.orglibretexts.org
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the oxidation state and coordination geometry of the gold center. nih.govxrayabsorption.org The energy of the absorption edge in a XANES spectrum is sensitive to the effective charge on the absorbing atom; a higher energy position generally corresponds to a higher oxidation state. rsc.orgmdpi.com For gold(I) complexes, the L3-edge XANES is often employed. The features in the near-edge region are influenced by the local symmetry and the nature of the coordinating ligands, serving as a fingerprint for the coordination environment. nih.govrsc.org This technique can be used to distinguish between different coordination geometries, such as the linear two-coordinate environments typical for gold(I) cations. mdpi.com
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure in the absorption coefficient at energies above the absorption edge. tudelft.nl This fine structure arises from the scattering of the ejected photoelectron by neighboring atoms. tudelft.nl Analysis of the EXAFS region provides quantitative information about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. tudelft.nl For instance, EXAFS has been instrumental in characterizing the structure of phosphine-capped gold clusters, revealing precise Au-P and Au-Au bond lengths. In studies of Au6, Au9, and Au13 phosphine-capped clusters, EXAFS analysis, combined with grouping of similar scattering paths, has yielded detailed structural parameters. tudelft.nl
Table 1: Representative Au-P and Au-Au Bond Distances in Phosphine-Capped Gold Clusters Determined by EXAFS
| Cluster | Scattering Path | Bond Distance (Å) |
|---|---|---|
| Au6 Cluster tudelft.nl | Au–P | ~2.25 |
| Au–Au | ~2.63 - 2.92 | |
| Au9 Cluster tudelft.nl | Au–P | ~2.28 |
| Au–Au | ~2.70 - 2.88 | |
| Au13 Cluster tudelft.nl | Au–P | ~2.30 |
| Au–Au | ~2.75 - 2.90 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Gold(I) Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemistry for determining molecular structure and dynamics in solution. researchgate.net For gold(I) chemistry, its application extends beyond standard proton (1H) NMR to include various nuclei that can act as sensitive probes of the electronic and structural environment around the gold center.
31P NMR spectroscopy is particularly informative for studying gold(I) phosphine (B1218219) complexes, which are a major class of gold(I) compounds. The 31P chemical shift is highly sensitive to the coordination of the phosphine ligand to the gold(I) center. nih.gov Upon coordination, a significant downfield shift is typically observed, which can be influenced by the steric and electronic properties of the phosphine ligand. nih.gov This sensitivity allows for the study of ligand exchange reactions and the formation of different species in solution.
13C NMR spectroscopy is another valuable tool, especially for characterizing gold(I) complexes with organic ligands such as carbenes and acetylides. The chemical shift of the carbon atom directly bonded to the gold(I) center provides direct insight into the Au-C bond's electronic nature. For example, in gold(I) carbene complexes, the carbene-carbon resonance appears at a characteristic downfield position. xrayabsorption.org In gold(I)-acetylide complexes, the chemical shifts of the sp-hybridized carbons are significantly affected by coordination to the gold(I) cation, shifting to lower ppm values upon desilylation and coordination. mdpi.com These shifts can be used to monitor reactions and characterize the resulting complexes. mdpi.comrsc.org
Table 2: 13C NMR Chemical Shifts (δ) of Alkyne Moieties in Gold(I)-Acetylide Complexes
| Complex | Alkyne Carbon Resonances (ppm) | Reference |
|---|---|---|
| [{Me3SiC≡CC(NDipp)2}2Au2] | 109.0, 97.3 | mdpi.com |
| [{HC≡CC(NDipp)2}2Au2] | 89.1, 75.8 | mdpi.com |
| [Au(SIPr)(C≡C-(4-chlorophenyl)] | ~102.4 | rsc.org |
| [Au(SIPr)(C≡C-(4-bromophenyl)] | ~102.1 | rsc.org |
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This method is particularly useful for studying the formation and characterization of large supramolecular assemblies, such as cages and capsules, in solution. nih.gov For gold(I) chemistry, DOSY can confirm the formation of self-assembled structures and provide information about their hydrodynamic radii. acs.orgd-nb.info For instance, the encapsulation of a mononuclear gold(I) complex within a self-assembled hexameric resorcin chinesechemsoc.orgarene cage has been confirmed using 1H DOSY NMR, demonstrating the ability to switch catalytic activity by controlling the location of the active species. acs.orgchinesechemsoc.org Similarly, the formation of multifunctional porphyrin metallacages involving gold has been verified, with DOSY experiments yielding diffusion coefficients that correspond to the expected size of the assembled cages. researchgate.net
Mass Spectrometry Techniques for Gold(I) Intermediate Identification and Reactivity Studies
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile compounds, including organometallic complexes and reaction intermediates. nih.gov ESI-MS has become an invaluable tool in the study of gold(I) catalysis for identifying short-lived intermediates directly from the reaction mixture. nih.gov For example, in the gold(I)-catalyzed hydration of alkynes, ESI-MS has been used to detect key catalytic intermediates, including mono- and di-aurated species. nih.govmdpi.comresearchgate.net The observation of these intermediates provides direct evidence for the proposed catalytic cycles and helps to elucidate the reaction mechanism. By analyzing the ions present at different stages of the reaction, the connectivity and reactivity of these transient species can be inferred.
Time-Resolved Spectroscopic Approaches to Gold(I) Reaction Dynamics
Time-resolved spectroscopy involves the use of short pulses of light to initiate a photochemical or photophysical process and then probe the subsequent changes in the system as a function of time. researchgate.net These techniques provide crucial information about the dynamics of excited states and the kinetics of reaction intermediates on timescales ranging from femtoseconds to milliseconds. researchgate.netacs.org
Femtosecond transient absorption spectroscopy is a pump-probe technique used to study the ultrafast dynamics of excited electronic states. mdpi.comrsc.org Following excitation of a gold(I) complex with a short laser pulse (the pump), a second, time-delayed pulse (the probe) measures the change in absorption of the sample. mdpi.com This allows for the monitoring of processes such as intersystem crossing, vibrational cooling, and solvent rearrangement. researchgate.netnottingham.edu.cn These measurements are critical for understanding the photophysical properties of luminescent gold(I) complexes and the initial steps in photochemical reactions. researchgate.netnottingham.edu.cn
Nanosecond time-resolved infrared (TRIR) spectroscopy provides structural information about short-lived reaction intermediates. unipr.itnih.gov By monitoring the changes in the infrared spectrum following photoexcitation, the vibrational modes of transient species can be identified. acs.orgunipr.it This technique is highly effective for tracking the kinetics of reactions involving changes in the bonding and structure of the molecules, offering a direct window into the structural evolution of intermediates during a chemical transformation. acs.org For example, TRIR can be used to characterize the excited states of organometallic complexes by observing shifts in the vibrational frequencies of ligands, such as CO, upon photoexcitation. acs.org
Advanced Computational Chemistry for Gold(I) Systems
Advanced computational methodologies are indispensable for unraveling the intricate details of Gold(I) systems. These techniques provide insights into reaction pathways, electronic structures, and dynamic behaviors that are often inaccessible through experimental means alone. Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD), and ab initio calculations have become central to understanding and predicting the properties and reactivity of gold(I) compounds.
Density Functional Theory (DFT) for Reaction Mechanism Prediction and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the electronic structure and reaction mechanisms of gold(I) systems. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for the study of complex catalytic cycles and the electronic properties of gold complexes. rug.nl
DFT calculations are instrumental in elucidating the step-by-step mechanisms of gold-catalyzed reactions. For instance, studies on the gold-catalyzed 1,2-diarylation of alkenes have used DFT to show that the reaction proceeds through a π-activation mechanism rather than a migratory insertion pathway. acs.org In these calculations, the oxidative addition of aryl iodide to the Au(I) center was identified as the rate-determining step. acs.org Similarly, DFT has been employed to explore the mechanism of the gold-catalyzed oxidative cyclization of diynones with alcohols, revealing a complex sequence involving nucleophilic attack, isomerization to an α,α′-dioxo gold carbene, 1,2-alkynyl migration, and cyclization. rsc.org Extensive DFT calculations have also been performed to understand the elementary steps in CO oxidation on gold surfaces, identifying the lowest energy pathways and transition states for reactions involving atomic and molecular oxygen. nih.gov
Beyond reaction mechanisms, DFT provides profound insights into the electronic structure and bonding of gold(I) complexes. arxiv.orgcore.ac.uk Investigations into various gold(I) complexes, such as Au(CN)₂⁻, Au(S₂O₃)₂³⁻, and Au[SC(NH₂)₂]₂⁺, have utilized DFT to analyze charge decomposition, natural bond orbitals, and electron localization functions. mdpi.com These studies reveal the nature of the gold-ligand bond, highlighting the presence of not only σ-donation from the ligand to the Au⁺ ion but also significant electron back-donation from Au⁺ to the ligands, which strengthens the coordinate bond. mdpi.com The degree of covalency in the Au-ligand bond has been shown to decrease in the order Au(CN)₂⁻ > Au(S₂O₃)₂³⁻ > Au[SC(NH₂)₂]₂⁺ > Au(SCN)₂⁻ > AuCl₂⁻, which correlates with the stability of these complexes. mdpi.com
| Studied System/Reaction | Key DFT Finding | Reference |
|---|---|---|
| Gold-catalyzed 1,2-diarylation of alkenes | Proceeds via a π-activation mechanism; oxidative addition is the rate-determining step. | acs.org |
| Gold-catalyzed oxidative cyclization of diynones | Mechanism involves formation of a vinyl intermediate that isomerizes to an α,α′-dioxo gold carbene. | rsc.org |
| CO oxidation on Au surfaces | CO reacts with molecular O₂ on Au steps with a low barrier via a four-center intermediate state (O-O-CO). | nih.gov |
| Au(I) complexes with various ligands (CN⁻, S₂O₃²⁻, etc.) | Bonding involves both σ-donation (ligand to Au⁺) and π-backdonation (Au⁺ to ligand). Bond covalency and stability were quantified. | mdpi.com |
| Small gold clusters (Auₙ, n=2-13) | Determined lowest-energy structures, binding energies, and HOMO-LUMO gaps, revealing stability trends. | core.ac.uk |
Molecular Dynamics Simulations of Gold(I) Catalytic Cycles
Molecular Dynamics (MD) simulations offer a powerful lens to view the dynamic evolution of gold(I) catalytic systems at an atomic scale. While DFT is excellent for stationary points on a potential energy surface, MD allows for the exploration of the system's behavior over time, including conformational changes, solvent effects, and the dynamics of catalytic intermediates.
Classical MD simulations, which rely on empirical interatomic potentials, can handle large and complex systems, providing insights into processes like the gold-catalyzed growth of crystals. mdpi.com For example, MD simulations have been used to systematically investigate the Au-catalyzed growth of germanium and silicon crystals. acs.orgresearchgate.net These studies can predict growth rates as a function of temperature and reactant supersaturation and reveal atomistic mechanisms at the liquid-solid interface. acs.org
For a more accurate description of chemical reactions, ab initio molecular dynamics (AIMD) is employed. AIMD combines the principles of MD with electronic structure calculations (often DFT), allowing for the simulation of bond-breaking and bond-forming events without pre-defined potentials. mdpi.com This method has been used to observe the CO oxidation reaction process on a Au/TiO₂ catalyst at the atomic level, confirming that the reaction can occur over a wide temperature range and that the surface charge of the gold catalyst significantly influences the process. mdpi.com MD simulations have also been applied to complex bio-inorganic systems, such as a catalytic multivalent peptide-nanoparticle complex, revealing details of the association dynamics and conformational changes that are crucial for catalytic activity. mdpi.com
| Simulation Type | System Studied | Key Insight from MD | Reference |
|---|---|---|---|
| Classical MD | Au-catalyzed Germanium crystal growth | Predicted growth rates as a function of temperature and supersaturation; quantified substrate orientation-dependent activity. | acs.org |
| Classical MD | Peptide-gold nanoparticle catalytic complex | Revealed atomistic details of peptide-nanoparticle association and conformational changes essential for catalysis. | mdpi.com |
| Ab Initio MD (AIMD) | CO oxidation on Au/TiO₂ interface | Observed the reaction process at the atomic scale and investigated the influence of temperature and gold's surface charge on reaction rates. | mdpi.com |
| Classical MD | Au-catalyzed Silicon nanowire growth | Studied the growth kinetics and morphology of Si nanowires in contact with Au-Si liquids. | researchgate.net |
Ab Initio Studies of Gold(I) Excited States and Photophysical Properties
The unique luminescent properties of gold(I) complexes, which make them suitable for applications in sensors and optoelectronics, are governed by their electronic excited states. rsc.org Ab initio and related first-principles methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding the photophysical properties of these compounds. acs.org
These computational studies provide detailed information on the nature of electronic transitions, such as metal-centered transitions and ligand-to-metal charge transfer (LMCT), which are responsible for the observed luminescence. rsc.org For instance, in a study of alkynylcoumarin gold(I) complexes, TD-DFT calculations showed that the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) involved in the primary transitions are dominated by the coumarin core. The calculations also identified how the presence of the Au(I)-phosphane moiety introduces new transitions and increases intersystem crossing, leading to phosphorescence. acs.org
Computational methods can also rationalize how structural modifications tune the emissive properties of gold(I) complexes. rsc.org Theoretical investigations on gold(I) complexes with chromophore-functionalized phosphine ligands have provided insights into how the chromophore's position influences intersystem crossing and phosphorescence. rsc.orgresearchgate.net Furthermore, these studies can probe aggregation-induced phenomena in solution, identifying key intermolecular interactions like π-stacking and Au⋯π interactions that modulate the photophysical behavior. rsc.org In (3C-carbene)AuCl complexes, TD-DFT calculations have ascribed the observed bright yellow phosphorescence to a combination of intraligand and (metal+halide)-to-ligand charge transfer processes. rsc.org These theoretical insights are fundamental for the rational design of new luminescent materials with tailored properties. unt.edu
| Gold(I) Complex Type | Computational Method | Investigated Property | Key Finding | Reference |
|---|---|---|---|---|
| Alkynylcoumarin Gold(I) Complexes | TD-DFT | Electronic transitions, intersystem crossing | Au(I) atom increases intersystem crossing efficiency; transitions are dominated by the coumarin ligand core. | acs.org |
| Gold(I) Phosphine Complexes with Chromophores | DFT / TD-DFT | Structure-property relationships, aggregation behavior | Chromophore positioning significantly influences phosphorescence and aggregation-induced emission. | rsc.org |
| (3C-carbene)AuCl | TD-DFT | Nature of electronic transitions | Low-energy absorption involves a mix of intraligand and (M+Hal)L charge transfer processes, resulting in bright phosphorescence. | rsc.org |
| Gold(I) Isocyanide Complexes | N/A (General Study) | Photoreactivity and Luminescence | Demonstrated that aurophilic bonding can sensitize the photoreactivity of Au(I) complexes. | unt.edu |
Gold I Cation in Advanced Materials Science and Nanoscience: Design and Mechanism
Design Principles for Gold(I)-Based Luminescent Materials and Their Photophysical Mechanisms
The design of luminescent materials based on gold(I) cations is a burgeoning field in materials science, driven by the unique photophysical properties arising from the d¹⁰ electronic configuration of Au(I). These properties are heavily influenced by the coordination environment and intermolecular interactions, particularly aurophilic (Au···Au) interactions. The strategic design of these materials involves a deep understanding of the relationship between their molecular structure and their resulting luminescent behavior.
A key design principle is the use of phosphine (B1218219) ligands functionalized with chromophores. The nature and positioning of these chromophores significantly impact the photophysical properties of the gold(I) complexes. For instance, studies on gold(I) complexes with phosphine ligands featuring triphenylene, phenanthrene, and carbazole chromophores have demonstrated that the coordination environment and the location of the chromophore influence intersystem crossing (ISC), phosphorescence, and aggregation behavior. rsc.orgrsc.org The heavy atom effect of gold facilitates ISC, leading to phosphorescence. rsc.org Theoretical approaches, such as density functional theory (DFT), are often integrated with experimental studies to provide insights into the electronic structure and ISC mechanisms. rsc.org
The photophysical mechanisms in these materials are complex and often involve multiple electronic transitions, including metal-centered (MC) transitions and ligand-to-metal charge transfer (LMCT). rsc.org The luminescence can be further tuned by controlling intermolecular interactions like π–π stacking and aurophilicity. rsc.org Aurophilic interactions, which are weak attractive forces between closed-shell gold(I) centers, play a crucial role in the luminescence of many gold(I) compounds, with emission properties often dependent on the Au···Au distance in the solid state. researchgate.net The interplay of these factors allows for the rational design of gold(I)-based materials with tunable emission colors and efficiencies, making them promising candidates for applications in optoelectronic devices and sensors. rsc.orgrsc.org
Interactive Table: Photophysical Properties of Gold(I)-Phosphine Complexes with Different Chromophores
| Chromophore | Key Photophysical Observation | Dominant Interactions | Potential Application |
| Triphenylene | Aggregation-induced emission broadening rsc.org | π-stacking, Au···π interactions rsc.org | Optoelectronics rsc.org |
| Phenanthrene | Strong heavy atom effects rsc.org | Aurophilic interactions rsc.org | Sensors rsc.org |
| Carbazole | Tunable phosphorescence rsc.org | π–π stacking, aurophilicity rsc.org | Bioimaging rsc.org |
Integration of Gold(I) Species into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The integration of gold(I) cations into porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is a promising strategy for creating advanced functional materials. However, the synthesis of gold-based MOFs (Au-MOFs) presents significant challenges, primarily because gold cations are easily reduced to metallic gold under the solvothermal conditions typically used for MOF synthesis. acs.orgnih.gov
Despite these challenges, successful strategies for incorporating gold(I) into these frameworks have been developed. One notable approach involves the use of cyclic trinuclear gold(I) complexes as building blocks. acs.orgnih.gov These complexes can be networked through reactions like formal transimination under ambient conditions, allowing for the rapid and scalable synthesis of crystalline and porous Au-MOFs. acs.orgnih.gov These materials exhibit high chemical stability, even towards strong bases. acs.orgnih.gov The open Au(I) sites within the framework's skeleton can serve as active sites for catalysis. acs.orgnih.gov
In the realm of COFs, gold nanoclusters have been synthesized in situ within the nanopores of imine-based COF nanoparticles. nih.gov In this method, a small organic molecule can diffuse into the COF pores and act as both a reducing agent and a capping ligand for the formation of ultrasmall gold nanoclusters. nih.gov This results in a homogeneous distribution of the gold nanoclusters throughout the COF, leading to enhanced fluorescence and photosensitizing capabilities due to efficient electron transfer between the gold nanoclusters and the COF. nih.gov
Tuning Porosity and Reactivity through Gold(I) Nodes
While the direct use of gold(I) as a primary node to tune porosity in MOFs is still an emerging area, the principles of tuning porosity and reactivity in MOFs through their metal nodes are well-established and can be extended to gold-based systems. The modification of MOF nodes can significantly impact their adsorption behavior and surface permeation. For instance, in zirconium-based MOFs, the functionalization of the Zr₆ nodes can be precisely controlled to influence the support's electron-donor properties and, consequently, the reactivity of anchored catalysts. acs.orgrsc.org
The introduction of different ligands onto the MOF nodes allows for the fine-tuning of adsorption and mass transport characteristics. nih.gov The polarity of the pore surface, influenced by the functional groups on the nodes, plays a vital role in the selective capture of molecules. nih.gov For example, creating a polarized pore surface can enhance electrostatic interactions with adsorbates, leading to increased uptake. nih.gov These strategies, currently applied to other metal-based MOFs, provide a roadmap for designing Au-MOFs where the gold(I) centers act as tunable nodes to control the framework's porosity and reactivity for specific applications in catalysis and separation.
Gold(I) in Nanoparticle Synthesis and Surface Functionalization: Mechanistic Aspects
Gold(I) cations are key intermediates in the synthesis of gold nanoparticles (AuNPs). Gold(I)-thiolate complexes, in particular, are widely recognized as precursors to the formation of AuNPs. acs.org The formation of these complexes is often characterized by a distinct red luminescence, which can be used to monitor the reaction process. acs.org The mechanism of AuNP formation can be more complex than a simple reduction of Au(I)-thiolate precursors, as the timing of the addition of a reducing agent can influence the properties of the resulting nanoparticles. acs.org
Several mechanisms have been proposed for the formation of AuNPs from gold precursors. The classical citrate synthesis method, for example, involves the reduction of a gold precursor, such as tetrachloroauric acid (HAuCl₄), by trisodium citrate. acs.org In situ studies using X-ray absorption near-edge structure (XANES) and small-angle X-ray scattering (SAXS) have revealed a multi-step process involving rapid nucleation followed by particle growth through both coalescence of nuclei and monomer attachment. acs.org Another proposed mechanism is the "redox crystallization" (R-C) mechanism, which involves a reversible reduction of the gold precursor to form soluble gold atoms, followed by nucleation and growth. nih.gov
The surface functionalization of AuNPs is crucial for their application in various fields. This is often achieved by displacing the initial stabilizing agents, like citrate, with ligands that have a strong affinity for the gold surface, such as thiols. nih.gov The functionalization can be achieved through covalent bond formation, for example, via the gold-thiol reaction. acs.org Hetero-bifunctional ligands, such as polyethylene glycol (PEG) with a thiol group at one end and a reactive functional group at the other, are commonly used to create stable and functionalized AuNPs for biomedical applications. nih.gov The surface chemistry and charge of the functionalized nanoparticles, which can be characterized by techniques like zeta potential measurements, determine their stability and interactions with their environment. nih.gov
Sensing Applications: Mechanistic Insights into Gold(I)-Analyte Interactions
The unique properties of gold(I) complexes and gold nanoparticles make them excellent candidates for sensing applications. The mechanism behind these applications often relies on specific interactions between the gold species and the target analyte, leading to a detectable signal, such as a change in color or fluorescence.
A well-studied example is the interaction between DNA and unmodified gold nanoparticles (AuNPs). The adsorption of single-stranded DNA (ssDNA) onto the surface of AuNPs is governed by affinity interactions. researchgate.netrsc.org This adsorption can stabilize the AuNPs against aggregation in the presence of salt. In contrast, double-stranded DNA (dsDNA) does not adsorb as readily, leading to aggregation and a color change of the solution. researchgate.netrsc.org This differential adsorption provides a mechanism for the colorimetric detection of DNA hybridization. The underlying principles of this interaction are complex and involve a balance of intermolecular forces. researchgate.netrsc.org
Gold(I) complexes, particularly those containing N-heterocyclic carbene (NHC) ligands, have also been explored for their biological and sensing applications. researchgate.netnih.gov The interactions of these complexes with biological molecules are being investigated to understand their mechanisms of action, which could be harnessed for the development of novel sensors and therapeutic agents. The stability of the Au-C bond in these organometallic complexes makes them robust for applications in physiological conditions. nih.gov
Gold(I) in Design of Advanced Functional Materials (e.g., Perovskites)
Gold(I) cations are being incorporated into the design of advanced functional materials, most notably perovskites. Gold-based perovskites are gaining attention as environmentally friendly materials with good stability and high optical absorption coefficients, making them promising for photovoltaic applications. mdpi.com In these structures, gold can exist in multiple oxidation states, typically Au(I) and Au(III), which contributes to the stability of the perovskite structure. mdpi.com
The synthesis of gold-based perovskites, such as Cs₂Au(I)Au(III)X₆ (where X is a halide), has been a subject of intense research. researchgate.net Theoretical calculations have been instrumental in predicting the stability and electronic properties of these materials, guiding their synthesis. researchgate.net For instance, first-principles calculations have predicted the band gaps of various gold-based double perovskites, which is crucial for their application in solar cells. researchgate.net Following these theoretical predictions, synthetic routes have been developed to produce highly crystalline gold-based perovskites at relatively low temperatures. researchgate.net
Hybrid organic-inorganic gold-based perovskites and their derivatives are also being explored. These materials often form low-dimensional structures containing [Au(I)I₂]⁻ and [Au(III)I₄]⁻ units. mdpi.com The chemical diversity of gold perovskites is vast and largely unexplored, offering a wide scope for the design of new materials with tailored properties. acs.org The ability to synthesize various gold-based perovskite derivatives by substituting cations and halide anions opens up possibilities for creating novel functional materials for a range of applications beyond photovoltaics. mdpi.com
Interactive Table: Properties of Gold-Based Perovskites
| Perovskite Material | Gold Oxidation States | Predicted/Observed Band Gap | Potential Application |
| Cs₂Au(I)Au(III)I₆ | +1, +3 | 1.10 eV (calculated) researchgate.net | Photovoltaics mdpi.comresearchgate.net |
| Cs₂Au(I)Au(III)Br₆ | +1, +3 | 1.15 eV (calculated) researchgate.net | Optoelectronics mdpi.com |
| Cs₂Au(I)Au(III)Cl₆ | +1, +3 | 1.40 eV (calculated) researchgate.net | Photocatalysis researchgate.net |
| Hybrid Organic-Inorganic Gold Perovskites | +1, +3 | Narrow bandgaps mdpi.com | Optoelectronics mdpi.com |
Emerging Research Directions and Future Perspectives in Gold I Chemistry
Bio-inspired Gold(I) Catalysis and Mechanistic Mimicry
The intricate and highly efficient catalytic processes found in nature have become a significant source of inspiration for the design of new gold(I) catalysts. Scientists are developing "synzymes," or synthetic enzymes, that mimic the structure and function of natural enzymes to improve reaction efficiency and selectivity. acs.org A key strategy in this area is the use of supramolecular structures and scaffolds to create specific reaction environments. acs.org
One of the central goals of bio-inspired catalysis is to replicate the remarkable catalytic power of enzymes. rsc.org Researchers aim to create synthetic catalysts that, while simpler than their biological counterparts, capture the essential features of enzymatic catalysis, such as stability, cost-effectiveness, and tunability. rsc.org A significant aspect of this mimicry involves understanding and replicating the multifunctional environments within enzyme active sites. rsc.org
A notable approach involves the use of metal-organic frameworks (MOFs), which are crystalline porous materials that can encapsulate and protect active catalytic sites, much like a protein pocket. acs.org These frameworks can be tailored to control substrate access and create a unique chemical environment, enhancing catalytic performance. acs.org For instance, gold catalysts have been encapsulated within self-assembled cages to control their activity. acs.org
Another bio-inspired strategy utilizes the adhesive properties of natural substances. For example, polydopamine, inspired by the adhesive proteins of marine mussels, has been used as a linker to immobilize gold nanoparticles on magnetic graphene oxide, creating robust and recyclable nanocatalysts. researchgate.net These bio-inspired systems often exhibit enhanced catalytic activity in reactions such as the reduction of environmental pollutants. researchgate.net
The design of these catalysts often involves mimicking not just the structure but also the catalytic mechanism of enzymes. rsc.org By analyzing the mechanisms of natural enzymes, researchers can translate these principles into artificial systems to design nanozymes with improved activity and specificity. rsc.org This includes mimicking the three-dimensional configurations and microenvironments of enzyme active sites. rsc.org
Sustainable and Green Chemistry Approaches in Gold(I) Synthesis and Catalysis
In line with the growing emphasis on environmental responsibility, green chemistry principles are being increasingly applied to the synthesis and catalytic applications of gold(I) compounds. bio-conferences.org The goal is to develop processes that minimize waste, reduce the use of hazardous substances, and are more energy-efficient. jocpr.comresearchgate.net
A significant area of research is the green synthesis of gold nanoparticles. Traditional chemical methods often rely on toxic reagents and produce hazardous byproducts. sciepublish.com In contrast, green synthesis utilizes biological materials such as plant extracts, bacteria, or fungi as reducing and capping agents. sciepublish.comresearchgate.net For example, the liquid extract of Lilium longiflorum has been successfully used to synthesize gold nanoparticles in a clean, eco-friendly, and non-toxic manner. sciepublish.com This biogenic approach not only reduces the environmental impact but can also produce nanoparticles with high catalytic activity for applications like environmental remediation. sciepublish.comresearchgate.net
The twelve principles of green chemistry serve as a guide for developing these sustainable processes. jocpr.com Key objectives include waste reduction, maximizing atom economy, and using safer solvents and reagents. jocpr.comresearchgate.net Gold catalysts are seen as a more environmentally friendly alternative to conventional metal catalysts like palladium and platinum, which are often toxic and scarce. jocpr.com
Sustainable approaches also focus on the recovery and recycling of catalysts. jocpr.com For instance, supporting gold nanoparticles on magnetic materials allows for their easy separation from the reaction mixture using an external magnetic field, enabling their reuse. jocpr.com The development of such recyclable catalysts is a crucial step towards more economically and environmentally sustainable chemical processes. jocpr.com Furthermore, photocatalysis using gold nanoparticles offers a sustainable pathway that can utilize renewable energy sources like solar energy, reducing the reliance on fossil fuels. jocpr.com
Rational Design of Multifunctional Gold(I) Systems
The rational design of multifunctional systems is a rapidly advancing frontier in gold(I) chemistry, with significant potential in catalysis and nanomedicine. wu.ac.th This approach involves the deliberate design and synthesis of gold complexes and nanoparticles where multiple functionalities are integrated into a single entity to perform specific, often synergistic, tasks. wu.ac.thresearchgate.net
In the realm of catalysis, framework materials like metal-organic layers (MOLs) and covalent organic frameworks (COFs) provide a platform for creating multifunctional catalysts. uchicago.eduuchicago.edu These materials allow for the precise, strategic placement of different active sites, such as photosensitizers and gold-phosphine complexes, within a rigid and tunable structure. uchicago.eduuchicago.edu This pre-organization of catalytic sites can significantly enhance the kinetics and selectivity of complex reactions, including photoredox-catalyzed cross-couplings. uchicago.edu
In nanomedicine, the focus is on designing multifunctional gold nanoparticles for applications such as targeted drug delivery and photothermal therapy. wu.ac.thnih.gov Gold nanoparticles can be functionalized with various molecules, including targeting ligands (like antibodies or peptides), therapeutic drugs, and imaging agents. wu.ac.thacs.org For example, a versatile gold nanoparticle-based nanocomposite has been constructed using host-guest interactions to carry both a cancer-targeting peptide and a pH-sensitive anticancer drug. acs.org This design allows the nanoparticle to be preferentially taken up by cancer cells and then release the drug in the acidic environment of endo/lysosomes, leading to targeted cell death. acs.org
The ability to tailor the surface chemistry of gold nanoparticles is crucial for these applications. wu.ac.thresearchgate.net The presence of thiol and amine groups allows for the conjugation of a wide array of functional molecules. wu.ac.th A key challenge and area of research is the in-depth characterization of these complex, multifunctional nanoparticles to ensure their desired properties and behavior in biological systems. researchgate.net
Challenges and Opportunities in Fundamental Gold(I) Research
Despite the significant progress in gold(I) chemistry, several fundamental challenges remain, which also present exciting opportunities for future research.
One of the major challenges lies in the processing of complex gold-containing ores, particularly those with high copper content. researchgate.net Conventional cyanidation methods for gold extraction face issues such as high cyanide consumption, low gold recovery, and difficulties in managing the process. researchgate.net This presents an opportunity to develop alternative, more efficient, and environmentally friendly lixiviants and processing technologies. researchgate.net Research into lixiviant mixtures, such as cyanide-glycine, and the use of pre-treatment with green reagents are promising new directions. researchgate.net
In the context of catalysis, a deeper understanding of the catalytic mechanisms of gold(I) complexes is still needed. While many new catalytic reactions have been developed, the precise nature of the active species and the reaction pathways are often not fully understood. Elucidating these mechanisms through advanced spectroscopic and computational techniques will enable the rational design of more efficient and selective catalysts.
In the biomedical field, the long-term fate, biodistribution, and potential toxicity of gold nanoparticles are critical areas that require further investigation. nih.gov While gold is generally considered biocompatible, the behavior of nanoparticles can be size- and shape-dependent. wu.ac.th Fundamental studies on the interactions between gold nanoparticles and biological systems at the molecular level are essential for their safe and effective translation into clinical applications. nih.gov There is a need for systematic studies on toxicity, pharmacokinetics, and efficacy under well-defined conditions before widespread clinical use. nih.gov
Q & A
Basic Research Questions
Q. What experimental protocols ensure the stability and purity of homoleptic gold(I) complexes during synthesis?
- Methodology : Use inert atmosphere techniques (e.g., Schlenk line) to prevent oxidation. Characterize products via X-ray crystallography to confirm geometry and purity. For example, vibrational spectroscopy (IR) with wave numbers >2000 cm⁻¹ can validate CO ligand coordination . Reproducibility requires detailed reporting of solvent choice, counterion effects, and reaction temperatures .
Q. How can spectroscopic methods distinguish Au(I) cations in different coordination environments?
- Approach : Combine NMR (¹H, ¹³C) to probe ligand environments and X-ray photoelectron spectroscopy (XPS) to confirm oxidation states. IR spectroscopy is critical for identifying ν(CO) stretches in carbonyl complexes (e.g., [Au(CO)]⁺ at ~2100–2150 cm⁻¹) . For sulfur-ligated complexes, Raman spectroscopy detects Au–S vibrational modes (~250–350 cm⁻¹) .
Q. What are the best practices for handling gold cation precursors to avoid contamination in aqueous systems?
- Guidelines : Use ultrapure solvents and chelating agents (e.g., EDTA) to minimize metal impurities. Implement QA/QC protocols, including blank samples and replicate analyses, to detect contamination during sampling and synthesis .
Advanced Research Questions
Q. How do relativistic effects influence the electronic structure and reactivity of Au(I) cations in ligand exchange reactions?
- Computational Methods : Apply density functional theory (DFT) with relativistic pseudopotentials (e.g., ZORA formalism) to model Au(I)’s 5d and 6s orbitals. Compare calculated bond dissociation energies (BDEs) with experimental kinetic data to validate ligand substitution mechanisms .
Q. What strategies resolve contradictions in reported catalytic activities of Au(I) complexes across studies?
- Data Analysis : Conduct meta-analyses of turnover frequencies (TOFs) and activation energies, accounting for variables like solvent polarity and catalyst loading. Use multivariate regression to identify outliers and systematic errors . Cross-validate with in situ XAFS to monitor structural changes during catalysis .
Q. How can machine learning optimize ligand selection for Au(I)-based photoluminescent materials?
- Workflow : Train models on datasets linking ligand properties (e.g., Hammett parameters, π-acceptor strength) to emission wavelengths and quantum yields. Validate predictions via combinatorial synthesis and high-throughput screening .
Data Integrity & Reproducibility
Q. What statistical tests are essential for ensuring reproducibility in Au(I) electrochemical studies?
- Protocols : Use ANOVA to compare cyclic voltammetry (CV) peak potentials across replicates. Report confidence intervals for redox potentials (±10 mV) and include raw data in supplementary materials .
Q. How can “gold standard” computational benchmarks improve predictive models for Au(I) reactivity?
- Framework : Develop benchmark datasets (e.g., binding energies for [Au(L)ₙ]⁺ complexes) using high-level coupled-cluster theory (CCSD(T)). Compare DFT methods against these standards to identify systematic errors .
Tables for Reference
| Technique | Application to Au(I) | Key Parameters | Source |
|---|---|---|---|
| X-ray Crystallography | Confirm geometry of [Au(PPh₃)₂]⁺ complexes | Bond lengths (Å), angles (°) | |
| IR Spectroscopy | Detect CO coordination in [Au(CO)]⁺ | ν(CO) stretches (2100–2150 cm⁻¹) | |
| DFT with ZORA | Model relativistic effects in Au(I) | 5d-orbital contraction, BDEs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
